
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5
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Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is a deuterated analog of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine. This compound is primarily used in scientific research to study the carcinogenic effects of tobacco-related compounds and their metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 involves the deuteration of NNK. The process typically includes the following steps:
Nitration: The starting material, 3-pyridylbutanone, undergoes nitration to introduce the nitroso group.
Deuteration: The nitroso compound is then subjected to deuteration using deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Purification: The final product is purified using chromatographic techniques to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted pyridyl compounds.
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and chemical properties of tobacco-specific nitrosamines.
Biology: Investigating the biological effects of nitrosamines on cellular processes.
Medicine: Researching the carcinogenic mechanisms of tobacco-related compounds and developing potential chemopreventive agents.
Industry: Used in the development of analytical methods for detecting nitrosamines in tobacco products.
Mechanism of Action
The compound exerts its effects through metabolic activation, where it is converted into DNA-alkylating species via α-hydroxylation pathways. These reactive intermediates can form DNA adducts, leading to mutations and carcinogenesis. The primary molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of nitrosamines .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is unique due to its deuterated nature, which makes it a valuable tool in tracing metabolic pathways and studying the kinetics of nitrosamine metabolism. This compound provides insights into the specific interactions and transformations that occur in biological systems, distinguishing it from its non-deuterated counterparts .
Biological Activity
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5, commonly referred to as NNAL-d5, is a stable isotope-labeled derivative of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This compound is of significant interest in toxicology and cancer research due to its role as a metabolite of the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is found in tobacco smoke. Understanding the biological activity of NNAL-d5 is crucial for elucidating its mechanisms of action and potential health impacts.
NNAL-d5 undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can bind to DNA, resulting in mutagenic adducts. The primary metabolic pathways include:
- Alpha-Hydroxylation : This reaction generates diazonium ions that are highly reactive and capable of forming DNA adducts, which are critical in carcinogenesis. The process can also release formaldehyde, contributing further to DNA damage .
- Glucuronidation : NNAL-d5 is subjected to conjugation by UDP-glucuronosyltransferases (UGTs), particularly UGT2B28 and UGT2B4, facilitating its elimination from the body. This process converts NNAL-d5 into more hydrophilic forms, such as NNAL-N-glucuronide, which can be excreted .
Key Enzymatic Reactions
Enzyme | Reaction | Function |
---|---|---|
CBR1 | NNAL-d5 + NADPH → NNAL + NADP | Reduces carbonyl compounds |
UGT2B28 | NNAL + UDPGA → NNAL-N-glucuronide + UDP | Conjugates xenobiotics for detoxification |
UGT2B4 | NNAL + UDPGA → Various glucuronides | Important for estrogen metabolism |
Carcinogenic Potential
Research indicates that NNAL-d5 retains significant carcinogenic properties similar to its parent compound NNK. Studies have demonstrated that exposure to NNK and its metabolites, including NNAL-d5, leads to:
- Tumor Promotion : Animal models exposed to NNK show increased tumorigenesis in lung tissues, with associated metabolic syndrome indicators such as elevated triglycerides and glucose levels .
- DNA Adduct Formation : Specific DNA adducts formed by the interaction of NNAL-d5 with DNA have been identified, indicating a direct mechanism by which this compound may contribute to cancer development .
Case Studies
- Animal Studies : In a study involving mice treated with NNK, significant increases in lung tumors were observed alongside metabolic syndrome symptoms. The study highlighted that both susceptible and resistant strains exhibited similar metabolic changes despite differing tumorigenic responses .
- Human Relevance : Clinical studies have explored the effects of dietary compounds such as phenethyl isothiocyanate (PEITC) on inhibiting the metabolic activation of NNK. These studies suggest potential protective effects against lung carcinogenesis associated with tobacco exposure .
Q & A
Q. Basic: What are the validated analytical methods for quantifying NNAL-d5 in biological matrices, and how do they address matrix interference?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NNAL-d5 in urine, plasma, and tissue homogenates. Key methodological considerations include:
- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate NNAL-d5 from glucuronide conjugates (e.g., NNAL-Gluc) .
- Isotopic dilution : Use of stable isotope-labeled internal standards (e.g., NNAL-d4) to correct for matrix effects and ion suppression .
- Sensitivity : Limits of detection (LOD) as low as 0.1 pg/mL are achievable, critical for studies on environmental tobacco smoke (ETS) exposure .
Table 1: Comparison of Analytical Platforms
Platform | Sensitivity (LOD) | Matrix Compatibility | Throughput |
---|---|---|---|
LC-MS/MS | 0.1 pg/mL | Urine, serum, tissues | High |
Chiral CE-MS* | 2.5 µg/mL | Cell lysates | Moderate |
Immunoassays | 10 pg/mL | Urine only | Low |
*Chiral capillary electrophoresis (CE) is used for enantiomer-specific quantification .
Q. Advanced: How do enantiomeric differences in NNAL-d5 impact its carcinogenic potential, and what methodologies resolve chiral-specific metabolic activation?
Answer:
NNAL-d5 exists as (R)- and (S)-enantiomers, which exhibit distinct metabolic fates:
- (S)-NNAL : Preferentially glucuronidated (detoxification pathway) .
- (R)-NNAL : More prone to metabolic activation via cytochrome P450 (CYP2A6/2A13) to form DNA-reactive pyridyloxobutyl adducts .
Methodological approaches : - Chiral separation : Normal-phase LC coupled with chiral columns (e.g., Chiralpak AD-H) or CE with cyclodextrin additives .
- Adduct quantification : 32P-postlabeling or LC-high-resolution MS to detect stereospecific DNA adducts in lung and liver tissues .
Key contradiction : While (R)-NNAL is more carcinogenic in rodent models, human studies show interindividual variability due to polymorphisms in CYP2A6, complicating risk extrapolation .
Q. Basic: What experimental designs are optimal for longitudinal studies assessing NNAL-d5 as a biomarker of tobacco-specific nitrosamine (TSNA) exposure?
Answer:
- Cohort selection : Stratify participants by smoking status (active vs. ETS-exposed) and genotype (e.g., CYP2A6 fast/slow metabolizers) .
- Sampling frequency : Collect baseline, 4-week, and 24-week urine samples to account for NNAL’s persistence post-cessation (half-life: 10–45 days) .
- Controls : Include smokeless tobacco users to differentiate NNAL sources (e.g., NNK vs. N′-nitrosonornicotine) .
Table 2: Key Biomarkers in Longitudinal Studies
Biomarker | Specificity to Tobacco | Stability in Urine | Correlation with DNA Damage |
---|---|---|---|
NNAL-d5 | High | >6 months | Moderate (r=0.4–0.6) |
1-HOP (PAH) | Low | 48 hours | Weak (r=0.2) |
Cotinine | Moderate | 7 days | None |
Q. Advanced: How do discrepancies in NNAL-d5 carcinogenicity data between rodent models and human epidemiological studies arise?
Answer:
- Metabolic activation : Rodent studies use high-dose NNK injections, overwhelming detoxification pathways (e.g., glucuronidation), whereas humans exhibit dose-dependent metabolic shifts .
- DNA repair efficiency : Humans have robust nucleotide excision repair (NER) for pyridyloxobutyl adducts, whereas F344 rats show deficient NER in lung tissues .
- Confounding factors : Human studies often lack subtype stratification (e.g., microsatellite instability in colorectal cancer) that may amplify NNAL-d5’s role .
Methodological mitigation :
- Use physiologically based pharmacokinetic (PBPK) models to scale rodent doses to human-equivalent exposures .
- Conduct nested case-control studies with tumor subtype annotation .
Q. Basic: What in vitro models are suitable for studying NNAL-d5 metabolism, and how do they compare to in vivo systems?
Answer:
- Primary human hepatocytes : Recapitulate glucuronidation but lack lung-specific CYP2A13 expression .
- BEAS-2B bronchial cells : Express CYP2A13 and mimic metabolic activation in lung epithelia .
- Limitations : In vitro models often underestimate adduct formation due to absent chronic exposure conditions .
Validation step : Cross-validate findings with in vivo rodent models dosed with enantiomerically pure NNAL-d5 .
Q. Advanced: What novel approaches address the quantification of NNAL-d5-induced DNA adducts in low-abundance tissues?
Answer:
- Nanoscale LC-MS/MS : Enables adduct detection in <10 mg tissue samples (e.g., bronchial biopsies) with attomolar sensitivity .
- Immunoaffinity enrichment : Monoclonal antibodies specific to pyridylhydroxybutyl-DNA adducts improve signal-to-noise ratios in FFPE tissues .
- Challenges : Adduct instability during DNA extraction requires addition of antioxidants (e.g., deferoxamine) .
Properties
CAS No. |
1794885-45-2 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
N-(1,1-dideuterio-4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3,7D2 |
InChI Key |
OGRXKBUCZFFSTL-WRMAMSRYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])CCC(C1=CN=CC=C1)O)N=O |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Synonyms |
α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol-d5; 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol-d5; rac NNAL-d5; |
Origin of Product |
United States |
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